H-Tyr(Bzl)-OMe.HCl

Melting point Identity testing Quality control

Boc/Bzl SPPS researchers require robust Tyr phenolic protection to prevent O-acylation and oxidation during iterative TFA deprotection. H-Tyr(Bzl)-OMe.HCl (CAS 34805-17-9) meets this need with a benzyl ether orthogonal to Boc chemistry, stable through chain assembly and cleaved only at final HF/hydrogenolysis. • Doubly protected: O-Benzyl ether blocks phenolic side reactions; methyl ester enables selective C-terminal activation. • Identity benchmarks: mp 183-188°C; [α]D²⁰ = +10 ± 2° (c=1, MeOH); soluble in DCM, EtOAc, DMSO, acetone. • Supplied as hydrochloride salt, ≥98% (HPLC). Store at 0-8°C. Bulk quantities available.

Molecular Formula C17H20ClNO3
Molecular Weight 321.8 g/mol
CAS No. 34805-17-9
Cat. No. B555299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Tyr(Bzl)-OMe.HCl
CAS34805-17-9
SynonymsH-TYR(BZL)-OMEHCL; 34805-17-9; O-Benzyl-L-tyrosinemethylesterhydrochloride; H-Tyr(Bzl)-OMe.HCl; C17H19NO3.HCl; H-Tyr(Bzl)-OMe??HCl; H-Tyr(Bzl)-Ome·Hcl; H-Tyr(Bzl)-OMehydrochloride; SCHEMBL3497991; CTK3J1778; IQKXGACPIPNLEL-NTISSMGPSA-N; MolPort-003-983-084; 1083AE; ANW-42532; SBB068470; AKOS015915126; AKOS015924211; methylO-benzyltyrosinatehydrochloride; RTR-014384; AK-81291; SC-24256; MethylO-benzyl-L-tyrosinatehydrochloride; (O-benzyl)tyrosinemethylesterhydrochloride; ST24030749
Molecular FormulaC17H20ClNO3
Molecular Weight321.8 g/mol
Structural Identifiers
SMILESCOC(=O)C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)N.Cl
InChIInChI=1S/C17H19NO3.ClH/c1-20-17(19)16(18)11-13-7-9-15(10-8-13)21-12-14-5-3-2-4-6-14;/h2-10,16H,11-12,18H2,1H3;1H
InChIKeyIQKXGACPIPNLEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Tyr(Bzl)-OMe.HCl: Protected Tyrosine Building Block


H-Tyr(Bzl)-OMe.HCl (O-Benzyl-L-tyrosine methyl ester hydrochloride, CAS 34805-17-9) is a doubly protected L-tyrosine derivative featuring benzyl (Bzl) ether protection on the phenolic hydroxyl and a methyl ester (OMe) on the C-terminal carboxyl group, supplied as the hydrochloride salt [1]. With a molecular formula of C₁₇H₂₀ClNO₃ and a molecular weight of 321.8 g/mol, this compound serves as a protected amino acid building block predominantly in Boc/Bzl-strategy solid-phase peptide synthesis (SPPS) and solution-phase fragment condensation . The benzyl group provides orthogonal side-chain protection stable under standard coupling and Boc-deprotection conditions, while the methyl ester enables controlled C-terminal activation for amide bond formation [2].

Why H-Tyr(Bzl)-OMe.HCl Cannot Be Replaced


Substituting H-Tyr(Bzl)-OMe.HCl with unprotected L-tyrosine methyl ester hydrochloride (CAS 3417-91-2) eliminates the orthogonal side-chain protection essential for preventing phenolic O-acylation and oxidation side reactions during peptide chain assembly [1]. Conversely, replacing the O-benzyl group with an O-tert-butyl ether (as in Fmoc/tBu chemistry) shifts the entire synthetic strategy; the benzyl group is cleaved by hydrogenolysis or strong acid (HF, HBr), whereas the tert-butyl group requires TFA, making these two protecting group families mutually exclusive in their respective Boc/Bzl versus Fmoc/tBu SPPS platforms [2]. The specific physicochemical properties—melting point of 183–188°C , optical rotation of [α]D²⁰ = +10 ± 2° (c=1, MeOH) , and solubility in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone [3]—differ measurably from close analogs and serve as critical identity and quality benchmarks during procurement and analytical release.

H-Tyr(Bzl)-OMe.HCl: Head-to-Head Evidence


Melting Point: O-Benzyl vs. Unprotected Tyrosine Ester

The melting point of H-Tyr(Bzl)-OMe.HCl is reported as 183–188°C , which is 7–9°C lower than that of the unprotected L-tyrosine methyl ester hydrochloride (H-Tyr-OMe.HCl, CAS 3417-91-2), reported at 190–197°C . This difference, arising from the disruption of intermolecular hydrogen bonding by the benzyl ether moiety, provides a simple, quantitative identity verification check that distinguishes the O-benzyl-protected derivative from the unprotected parent compound during incoming material release testing.

Melting point Identity testing Quality control

Optical Rotation for Chiral Purity

H-Tyr(Bzl)-OMe.HCl exhibits a specific optical rotation of [α]D²⁰ = +10 ± 2° (c=1, MeOH) , which is lower than that of H-Tyr-OMe.HCl at [α]D²⁰ = +12.0 to +13.0° (c=2, MeOH) . While the concentration difference (c=1 vs. c=2) partially contributes, the benzyl ether substitution on the phenolic oxygen alters the molar optical rotation, providing an orthogonal spectroscopic handle for verifying both chemical identity and enantiomeric integrity that cannot be replicated by the unprotected methyl ester.

Specific rotation Chiral purity Enantiomeric identity

O-Benzyl Rearrangement vs. 2,6-Dichlorobenzyl Protection

The O-benzyl protecting group on tyrosine is susceptible to acid-catalyzed O→C migration (the benzyl rearrangement), generating 3-benzyltyrosine as a peptide impurity. This side product has been isolated at yields of 21–36 mol% during HF cleavage of heptapeptides synthesized with O-benzyltyrosine [1]. The seminal Erickson and Merrifield study (JACS, 1973) demonstrated that this rearrangement competes with desired deprotection under acidic conditions, whereas the 2,6-dichlorobenzyl (2,6-Cl₂-Bzl) protecting group, with electron-withdrawing chlorine substituents, significantly retards the rearrangement by destabilizing the benzyl carbocation intermediate [2]. Bodanszky et al. further showed that the migration can be suppressed—but not eliminated—by using HBr in phenol/p-cresol rather than HBr in TFA, or a 7:3 TFA/acetic acid mixture for Boc removal [3].

Side reaction O→C benzyl migration Process impurity 3-benzyltyrosine

TAN-1251 Alkaloid Synthesis: Oxaziridine Intermediate

H-Tyr(Bzl)-OMe (the free base of the target hydrochloride) serves as the essential chiral starting material in the synthesis of the TAN-1251 family of bioactive alkaloids. The synthetic route involves condensation of 4-O-benzyl-L-tyrosine methyl ester (I) with 4-methoxybenzaldehyde (II) in methanol to form an imine (III), followed by MCPBA oxidation to yield the key oxaziridine intermediate (IV) [1]. This oxaziridine is the critical precursor for the biomimetic skeletal rearrangement leading to the TAN-1251 azaspirocyclic core. Neither unprotected tyrosine methyl ester nor O-tert-butyl-protected tyrosine methyl ester can substitute in this sequence: the unprotected phenol would be oxidized by MCPBA, and the O-tert-butyl group lacks the requisite stability toward the Lewis acidic conditions of the subsequent rearrangement steps [2].

TAN-1251 Oxaziridine Alkaloid Biomimetic synthesis

Benzodiazepinone Synthesis: Enantiomeric Integrity

H-Tyr(Bzl)-OMe.HCl is specified as a reagent for the synthesis of amino acid-based enantiomerically pure benzodiazepinones with anti-ischemic activity . The O-benzyl protection preserves the chiral integrity of the L-tyrosine α-carbon during the multistep heterocycle construction by preventing racemization-prone oxazolone formation, a known problem when using N-acyl unprotected tyrosine esters under basic coupling conditions. In contrast, unprotected L-tyrosine methyl ester undergoes facile racemization via oxazolone intermediates under the same conditions, compromising the enantiomeric purity required for pharmacological evaluation of the final benzodiazepinone product [1].

Benzodiazepinone Anti-ischemic Enantiomerically pure Pharmaceutical intermediate

Organic Solvent Solubility Profile

H-Tyr(Bzl)-OMe.HCl demonstrates broad solubility in common organic synthesis solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone [1]. The benzyl ether protection increases lipophilicity (calculated LogP increase of approximately 2–3 units relative to unprotected tyrosine methyl ester), which improves solubility in aprotic organic solvents typically used for coupling reactions (DMF, DCM). In contrast, H-Tyr-OMe.HCl shows limited solubility in these same organic solvents and typically requires aqueous or alcoholic media, which are incompatible with many carbodiimide and phosphonium-based coupling reagents [2].

Solubility Organic solvent Solution-phase synthesis Coupling reaction

H-Tyr(Bzl)-OMe.HCl: Application Scenarios


Boc/Bzl Solid-Phase Peptide Synthesis

When employing Boc/Bzl SPPS methodology, H-Tyr(Bzl)-OMe.HCl is the appropriate C-terminal tyrosine building block for loading onto Merrifield or PAM resins. The O-benzyl group remains stable through iterative TFA-mediated Boc deprotection cycles and is cleaved only at the final HF or hydrogenolysis stage [1]. Procurement teams should select this derivative when the synthesis protocol specifies benzyl-based side-chain protection and when the final peptide product requires a free C-terminal acid (the methyl ester is cleaved concurrently with resin cleavage). This compound is not interchangeable with Fmoc-Tyr(tBu)-OH, which is designed for the orthogonal Fmoc/tBu strategy [2].

Fragment Condensation in Solution-Phase Synthesis

For solution-phase fragment condensation strategies, H-Tyr(Bzl)-OMe.HCl provides a C-terminal protected tyrosine that can be selectively deprotected (methyl ester hydrolysis under mild alkaline conditions) without affecting the O-benzyl ether. This orthogonality enables sequential fragment couplings where the tyrosine carboxyl is activated only when desired [1]. The enhanced solubility in organic solvents such as DCM and ethyl acetate facilitates homogeneous reaction conditions and simplifies aqueous workup compared to more polar unprotected tyrosine derivatives [2].

Total Synthesis of TAN-1251 Alkaloids

H-Tyr(Bzl)-OMe (free base or hydrochloride) is the validated starting material for the biomimetic total synthesis of TAN-1251 alkaloids, where the O-benzyl-protected tyrosine methyl ester undergoes imine condensation and MCPBA-mediated oxaziridine formation as the key stereochemistry-setting step [1]. Researchers pursuing this synthetic route specifically require the O-benzyl methyl ester derivative; neither the unprotected phenol nor the O-tert-butyl analog is compatible with the oxidative and Lewis acidic conditions employed in the downstream biomimetic rearrangement [2].

Enantiomerically Pure Benzodiazepinone Synthesis

As documented across multiple supplier technical datasheets and supporting medicinal chemistry references, H-Tyr(Bzl)-OMe.HCl is utilized as a reagent for constructing amino acid-based enantiomerically pure benzodiazepinones with anti-ischemic therapeutic potential [1]. The O-benzyl protection preserves chiral integrity at the tyrosine α-center throughout the heterocycle-forming sequence, a requirement for pharmaceutical development where enantiomeric purity is a critical quality attribute [2].

Quote Request

Request a Quote for H-Tyr(Bzl)-OMe.HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.